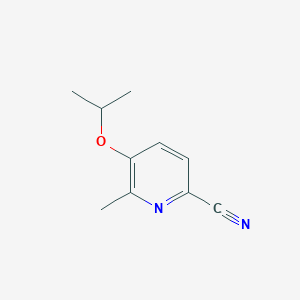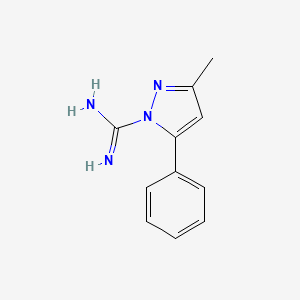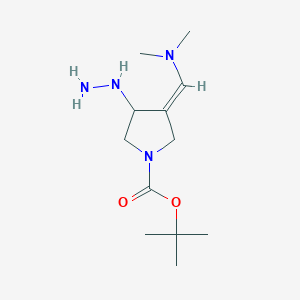
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C12H20N4O2. This compound is known for its unique structure, which includes a tert-butyl ester group, a dimethylamino group, and a hydrazinyl group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-((dimethylamino)methylene)-4-oxo-1-pyrrolidinecarboxylate with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-ethynyl-1-pyrrolidinecarboxylate
- tert-Butyl 3-bromo-4-oxo-1-pyrrolidinecarboxylate
- tert-Butyl (2R)-2-((tert-butyl(dimethyl)silyl)oxy)methyl)-5-oxo-1-pyrrolidinecarboxylate
Uniqueness
tert-Butyl 3-((dimethylamino)methylene)-4-hydrazinylpyrrolidine-1-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both dimethylamino and hydrazinyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H24N4O2 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-hydrazinylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N4O2/c1-12(2,3)18-11(17)16-7-9(6-15(4)5)10(8-16)14-13/h6,10,14H,7-8,13H2,1-5H3/b9-6- |
InChI Key |
DLOSYSCMXXNWQY-TWGQIWQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(/C(=C\N(C)C)/C1)NN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=CN(C)C)C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


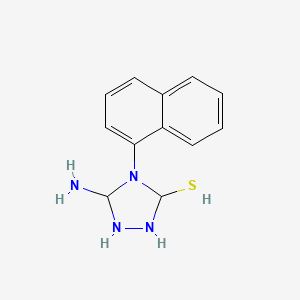
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
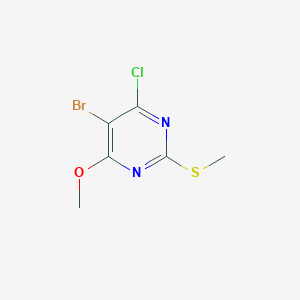
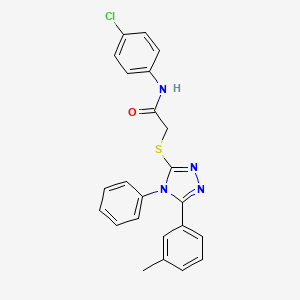
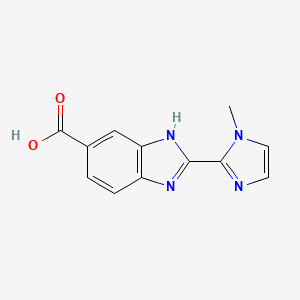
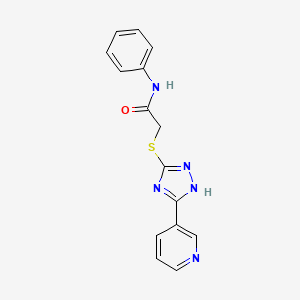
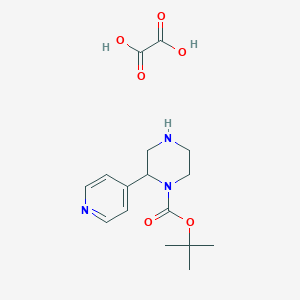
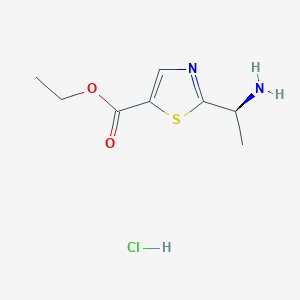

![5-Methyl-6-nitrobenzo[d]thiazole](/img/structure/B11772151.png)


